Boc-Glu-OH-15N

Description

The exact mass of the compound Boc-Glu-OH-15N is 248.10262216 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-Glu-OH-15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Glu-OH-15N including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

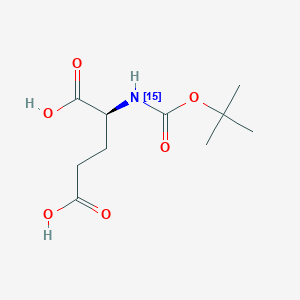

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m0/s1/i11+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTUACKQXJNHFQ-NTLODJOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[15NH][C@@H](CCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745723 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-L-(~15~N)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287484-35-9 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-L-(~15~N)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 15N-labeled N-(tert-Butoxycarbonyl)-L-glutamic acid

Topic: Synthesis of 15N-labeled N-(tert-Butoxycarbonyl)-L-glutamic acid Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary

The synthesis of 15N-labeled N-(tert-Butoxycarbonyl)-L-glutamic acid (Boc-L-Glu-15N-OH) represents a critical junction between isotopic labeling and peptide chemistry. This compound serves as a vital building block for solid-phase peptide synthesis (SPPS) intended for high-resolution NMR studies (HSQC/HMQC) and metabolic flux analysis.

While the chemical reactivity of 15N-glutamic acid mirrors its 14N counterpart, the high cost of the isotopic starting material (~

Strategic Sourcing: The Origin of the Isotope

Before commencing chemical protection, it is vital to understand the source material. Unlike simple alkylations, the stereoselective synthesis of L-Glutamic acid-15N is rarely performed chemically in the lab due to chirality challenges.

-

Primary Route (Biosynthetic): The industry standard involves the fermentation of Corynebacterium glutamicum or Brevibacterium flavum in a medium where

is the sole nitrogen source. -

Implication for Synthesis: The starting material (L-Glu-15N) is often supplied as a zwitterionic solid. It is significantly more expensive than standard reagents. Therefore, the protection protocol below is designed to avoid "lossy" purification steps like bulk recrystallization unless absolutely necessary.

Chemical Synthesis Protocol

Objective: Protection of the

Reaction Mechanism

The reaction utilizes Di-tert-butyl dicarbonate (Boc₂O) under basic aqueous conditions. The base maintains the amino group in its nucleophilic (deprotonated) state, allowing it to attack the carbonyl of the Boc anhydride.

Materials & Stoichiometry

| Component | Role | Eq.[1][2] | Notes |

| L-Glutamic Acid-15N | Substrate | 1.0 | High purity (>98% isotopic enrichment) |

| Boc Anhydride (Boc₂O) | Reagent | 1.1 - 1.2 | Slight excess to drive completion |

| NaOH (1N) | Base | 2.2 - 2.5 | Neutralizes carboxylic acids + deprotonates amine |

| 1,4-Dioxane | Co-solvent | N/A | Solubilizes Boc₂O; miscible with water |

| Ethyl Acetate (EtOAc) | Extraction | N/A | For workup |

| KHSO₄ (1M) | Acidifier | N/A | Preferred over HCl to prevent Boc cleavage |

Step-by-Step Methodology

Step 1: Solubilization and pH Adjustment

-

Dissolve L-Glutamic acid-15N (e.g., 5.0 mmol) in a mixture of water (10 mL) and 1,4-dioxane (10 mL).

-

Add 1N NaOH dropwise with stirring until the solution reaches pH 9.0–10.0 .

-

Critical Control Point: Do not exceed pH 11. High pH can cause racemization (though risk is lower with carbamates) or hydrolysis of the Boc reagent.

-

Step 2: Acylation (The Reaction)

-

Add Di-tert-butyl dicarbonate (Boc₂O) (5.5 mmol) slowly to the stirring solution.

-

Monitor pH continuously. As the amine reacts and CO₂ is liberated/neutralized, the pH will drop.

-

Maintain pH ~9.0 by adding small aliquots of 1N NaOH or using an autotitrator.

-

Stir at Room Temperature (20–25°C) for 12–18 hours.

-

Validation: Monitor via TLC (n-Butanol/Acetic Acid/Water 3:1:1). Ninhydrin stain will show the disappearance of the free amine spot.

-

Step 3: Workup and Purification (Isotope Conservation)

-

Evaporation: Remove the bulk of the dioxane under reduced pressure (Rotavap) at <40°C.

-

Wash (Impurity Removal): Dilute the remaining aqueous residue with water (10 mL). Wash with Diethyl Ether (2 x 15 mL).

-

Why? This removes unreacted Boc₂O and t-BuOH. The product (Boc-Glu-15N) remains in the aqueous phase as the dicarboxylate salt. DO NOT DISCARD THE AQUEOUS LAYER.

-

-

Acidification: Cool the aqueous layer to 0°C. Acidify carefully with 1M KHSO₄ to pH 2–3 .

-

Note: The solution will become cloudy as the protonated Boc-amino acid precipitates or oils out.

-

-

Extraction (Product Recovery): Extract the acidic aqueous layer with Ethyl Acetate (3 x 20 mL).

-

Drying: Combine EtOAc layers, wash with brine (1 x 10 mL), and dry over anhydrous Na₂SO₄ .

-

Isolation: Filter and evaporate the solvent to yield a viscous oil or white foam.

-

Crystallization: Triturate with Hexane/Ether or crystallize from EtOAc/Petroleum Ether to obtain the solid product.

Process Visualization

Synthesis Workflow

The following diagram outlines the critical decision paths and phase transfers to ensure high yield.

Caption: Workflow for the Boc-protection of 15N-Glutamic Acid, emphasizing phase separation to remove impurities while retaining the isotopic product.

Characterization & Quality Control

Because the 15N isotope is invisible to standard refractive index or UV purity checks (unless coupled), NMR is the definitive validation tool.

Expected Analytical Data

| Parameter | Method | Expected Result |

| State | Visual | White crystalline powder or foam |

| Melting Point | Capillary | ~110–115°C (dec) (Similar to 14N analog) |

| Purity | HPLC (C18) | >98% (210 nm detection) |

| Isotopic Enrichment | Mass Spec (ESI) | [M+H]+ = 249.1 (vs 248.1 for 14N) |

| Chirality | Polarimetry |

NMR Validation (15N Specifics)

The presence of 15N introduces coupling that confirms the label is intact and located at the

-

1H NMR (DMSO-d6):

- 1.38 (s, 9H, Boc-tBu)

-

1.7-2.3 (m, 4H,

-

3.8-4.0 (m, 1H,

-

7.0-7.2 (d, 1H, NH): This doublet is the signature. In 14N, the amide proton is often broad. In 15N, you will see a distinct doublet due to

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | pH too low during reaction | Ensure pH stays >8.5 to keep amine nucleophilic. |

| Oily Product | Residual solvent or Boc₂O | Triturate with hexane to induce crystallization. Ensure high vacuum drying. |

| Boc Cleavage | Acidification too aggressive | Use KHSO₄ or Citric Acid instead of HCl. Do not heat during evaporation. |

| Racemization | pH > 11 or high temp | Keep reaction < 25°C and strictly monitor max pH. |

References

-

Organic Syntheses. General Procedure for Boc Protection (Adapted from Boc-L-Proline). Org. Synth. 1979, 59, 183. [Link]

-

National Institutes of Health (PMC). Cell-free synthesis of 15N-labeled proteins for NMR studies. (Context on 15N amino acid utility). [Link]

-

Common Organic Chemistry. Boc Protection Mechanism and Stoichiometry. [Link]

-

Fisher Scientific. Amine Protection Protocols. [Link]

Sources

Technical Guide: Physical & Isotopic Characteristics of Boc-L-Glu-OH-15N

The following technical guide details the physical, chemical, and isotopic characteristics of Boc-L-Glu-OH-15N , a stable isotope-labeled amino acid derivative critical for nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing.

Executive Summary

Boc-L-Glu-OH-15N (N-α-t-Butoxycarbonyl-L-glutamic acid-15N) is a high-purity, stable isotope-labeled building block used primarily in the synthesis of isotopically enriched peptides and proteins.[1] By incorporating a nitrogen-15 (

This guide delineates the physicochemical specifications, synthesis pathways, and quality control protocols required to validate the integrity of Boc-L-Glu-OH-15N in research and drug development workflows.

Chemical Identity & Physicochemical Specifications

This section defines the fundamental chemical properties. Note that while isotopic substitution alters mass and nuclear spin properties, it has negligible impact on macroscopic physical properties (melting point, solubility) compared to the unlabeled analogue.

Nomenclature & Identification

| Parameter | Specification |

| Chemical Name | N-α-(tert-Butoxycarbonyl)-L-glutamic acid- |

| Common Abbreviations | Boc-L-Glu-OH- |

| CAS Number (Parent) | 2419-94-5 (Unlabeled parent); Labeled forms often share CAS with specific notation |

| Molecular Formula | C |

| Molecular Weight | 248.24 g/mol (Calculated based on |

| Isotopic Enrichment | |

| Chiral Configuration | L-Isomer (S-configuration at |

Physical Properties

| Property | Value / Observation | Condition |

| Appearance | White to off-white crystalline powder | Ambient |

| Melting Point | 110 – 116 °C (Decomposition) | Standard Pressure |

| Solubility | Soluble in Methanol, Ethanol, DMF, DMSO, Ethyl Acetate | > 50 mg/mL |

| Optical Rotation | c=1 in Methanol | |

| Hygroscopicity | Low to Moderate | Store desiccated |

Technical Insight: The solubility profile in polar organic solvents (DMF/DMSO) is critical for its use in Solid Phase Peptide Synthesis (SPPS). Ensure the solution is freshly prepared to prevent slow decarboxylation of the Boc group if acidic impurities are present.

Isotopic Characteristics & NMR Utility

The value of Boc-L-Glu-OH-15N lies in its nuclear properties. Unlike the quadrupolar

Nuclear Magnetic Resonance (NMR) Parameters

-

Spin Quantum Number (I): 1/2

-

Gyromagnetic Ratio (

): -27.116 MHz/T[1] -

Natural Abundance (Background): 0.37% (Enriched to >98% in this compound)

-

Chemical Shift Reference: Liquid NH

(0 ppm) or Nitromethane (380 ppm). In peptide backbones, the amide

Applications in Structural Biology

-

Backbone Assignment: Used to introduce a specific

N label at Glutamic acid residues, simplifying spectral crowding in large proteins. -

Dynamics Studies: Facilitates

N relaxation measurements ( -

Metabolic Tracing: The stable isotope acts as a non-radioactive tracer to follow Glutamate metabolism (e.g., Glutamine-Glutamate cycle) via Mass Spectrometry.[1]

Synthesis & Manufacturing Workflow

The production of Boc-L-Glu-OH-15N follows a strict "Biocatalytic to Chemical" hybrid pathway to ensure stereochemical purity and high isotopic incorporation.

Synthesis Diagram

The following diagram illustrates the conversion of

Figure 1: Hybrid enzymatic-chemical synthesis workflow ensuring L-isomer specificity and high isotopic enrichment.

Protocol Narrative

-

Enzymatic Amination:

-Ketoglutarate is reacted with -

Boc Protection: The resulting L-Glu-

N is dissolved in a water/dioxane mixture.[1] Di-tert-butyl dicarbonate (Boc -

Isolation: The reaction is acidified (pH 2-3) with dilute KHSO

or HCl to precipitate the Boc-amino acid, which is then extracted into ethyl acetate and crystallized.[1]

Quality Control & Analytical Verification

Trustworthiness in experimental data begins with validated reagents. The following QC architecture ensures the compound meets the rigorous standards required for structural biology.

Analytical Workflow

Figure 2: Multi-modal quality control workflow for validating isotopic and chemical purity.

Key QC Criteria

-

Isotopic Enrichment Calculation: The enrichment is calculated via Mass Spectrometry by comparing the intensity of the labeled molecular ion (

) against the unlabeled background ( -

Chiral Purity: Enantiomerization can occur during Boc-protection if temperature is uncontrolled.[1] Chiral HPLC (e.g., Crownpak or Chiralpak columns) must confirm < 0.5% D-isomer .[1]

Handling & Storage Protocols

To maintain the integrity of the Boc group and the free carboxylic acid, follow these storage guidelines:

-

Temperature: Long-term storage at -20°C is recommended. Short-term storage at 2-8°C is acceptable.[3]

-

Moisture: The compound is slightly hygroscopic. Store in a tightly sealed container with desiccant. Allow the bottle to equilibrate to room temperature before opening to prevent condensation.

-

Stability: Stable for >2 years if stored correctly. Avoid prolonged exposure to strong acids (TFA/HCl) which will remove the Boc group, or strong bases which may cause racemization.

References

-

Sigma-Aldrich. Boc-Glu-OH-15N Product Specification (Cat No. 587699).[1] Retrieved from

-

Cambridge Isotope Laboratories. Amino Acid Isotope Labeling Standards. Retrieved from

-

Grosan, C. B., et al. (2010). The 15N Labelled L-Glutamic Acid: Experimental and Computational NMR Studies.[1] Studia UBB Chemia. Retrieved from

-

Chem-Impex International. Boc-L-Glu-OH Physicochemical Data.[1] Retrieved from

-

PubChem. Compound Summary: Boc-L-glutamic acid (Parent).[1] National Library of Medicine. Retrieved from

Sources

The Indispensable Role of ¹⁵N Isotopes in Modern Protein Structure Determination: A Technical Guide

For researchers, structural biologists, and professionals in drug development, navigating the complexities of protein structure is a daily imperative. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technology in this endeavor, offering atomic-level insights into protein architecture, dynamics, and interactions in a solution state that mimics the cellular environment.[1][2] Central to the power of modern biomolecular NMR is the strategic use of stable isotopes, and among these, the Nitrogen-15 (¹⁵N) isotope has proven to be a transformative tool.[3][4] This guide provides an in-depth exploration of the pivotal role of ¹⁵N in protein structure determination, from the fundamental principles to advanced applications, grounded in field-proven insights and established protocols.

The Quantum Mechanical Advantage: Why ¹⁵N is Essential for Protein NMR

The most abundant isotope of nitrogen, ¹⁴N, possesses a nuclear spin of 1. This property leads to quadrupolar broadening, a phenomenon that results in wide and poorly resolved peaks in an NMR spectrum, rendering it largely unsuitable for high-resolution structural studies.[4] In stark contrast, the stable isotope ¹⁵N has a nuclear spin of 1/2.[3][4] This fundamental quantum mechanical property is the key to its utility, as it gives rise to sharp, well-resolved signals, which are a prerequisite for detailed molecular structure analysis.[4]

However, the natural abundance of ¹⁵N is a mere 0.366%, making it practically invisible in the NMR spectra of unlabeled proteins.[4][5] Therefore, the first and most critical step in harnessing the power of ¹⁵N is to incorporate it into the protein of interest through a process known as isotopic labeling.[5] This is typically achieved by expressing the protein in a host system, such as E. coli, grown in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, like ¹⁵NH₄Cl.[6][7] This metabolic labeling approach allows for the uniform incorporation of ¹⁵N throughout the protein's polypeptide chain.[7][8]

The Foundational Experiment: ¹H-¹⁵N HSQC as the Protein's "Fingerprint"

With a ¹⁵N-labeled protein in hand, the gateway to a wealth of structural information is the two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.[1][6][9] This experiment is often referred to as the "fingerprint" of a protein because, in a well-folded protein, each non-proline amino acid residue will ideally produce a single cross-peak in the spectrum, corresponding to the covalent bond between the backbone amide proton (¹H) and its directly attached nitrogen (¹⁵N).[1][9]

The causality behind this experiment lies in the transfer of magnetization from the highly sensitive proton nucleus to the less sensitive nitrogen nucleus, and then back to the proton for detection.[9] This process, mediated through the one-bond J-coupling, correlates the chemical shifts of the bonded ¹H and ¹⁵N atoms.[9] The resulting 2D spectrum provides a visual map where each peak's position is a sensitive reporter of its unique chemical environment. This initial assessment is invaluable for:

-

Assessing Protein Folding and Sample Quality: A well-dispersed spectrum with sharp peaks is a strong indicator of a properly folded and stable protein sample, making it a crucial first step before proceeding to more time-consuming and expensive experiments.[6]

-

Screening for Ligand Binding: Changes in the chemical shifts of specific peaks upon the addition of a ligand or drug molecule can pinpoint the binding site and provide information on the binding affinity.[6]

-

Monitoring Protein Stability: The HSQC spectrum can be used to monitor the effects of changes in temperature, pH, or buffer conditions on the protein's structural integrity.

Experimental Workflow: ¹⁵N Isotopic Labeling and HSQC Analysis

Caption: Role of ¹⁵N and ¹³C labeling in backbone assignment.

Once the backbone resonances are assigned, Nuclear Overhauser Effect (NOE) experiments, such as ¹⁵N-edited NOESY-HSQC, are performed. [6]These experiments detect through-space interactions between protons that are close to each other (typically within 5 Å), providing the distance restraints that are crucial for calculating the three-dimensional fold of the protein.

Beyond Static Structures: Unveiling Protein Dynamics with ¹⁵N

Proteins are not static entities; their functions are often intrinsically linked to their dynamic motions. ¹⁵N-based NMR relaxation experiments are powerful tools for probing these dynamics on a wide range of timescales, from picoseconds to seconds. [10][11]By measuring the relaxation rates of the ¹⁵N nuclei, researchers can gain insights into the flexibility of the protein backbone. [11] Uniform ¹⁵N labeling creates an isolated ¹H-¹⁵N spin system, which simplifies the analysis of relaxation data. [10]Key experiments include the measurement of:

-

T₁ (longitudinal) relaxation: Provides information on fast (picosecond to nanosecond) motions.

-

T₂ (transverse) relaxation: Sensitive to both fast and slower (microsecond to millisecond) motions, such as conformational exchange.

-

¹H-¹⁵N Heteronuclear NOE: A measure of the amplitude of fast internal motions. [11] These dynamic measurements are critical for understanding enzyme catalysis, allosteric regulation, and protein-protein interactions.

Applications in Drug Discovery and Development

The insights provided by ¹⁵N-based NMR are invaluable in the pharmaceutical industry. [3]The ability to rapidly screen for ligand binding using ¹H-¹⁵N HSQC allows for the identification of initial hits in a drug discovery campaign. Furthermore, by monitoring the chemical shift perturbations upon binding, researchers can map the binding interface, providing crucial information for structure-activity relationship (SAR) studies and the rational design of more potent and specific drug candidates. The study of protein-ligand dynamics can also reveal how a drug molecule affects the conformational landscape of its target, leading to a deeper understanding of its mechanism of action.

Protocols and Methodologies

Uniform ¹⁵N Labeling of Proteins in E. coli

-

Prepare Minimal Medium: Prepare M9 minimal medium containing all necessary salts and a carbon source (e.g., glucose).

-

Inoculate with Starter Culture: Inoculate a small volume of LB medium with a single colony of E. coli transformed with the expression vector and grow overnight.

-

Adapt to Minimal Medium: Pellet the cells from the starter culture and resuspend them in a small volume of M9 medium. Use this to inoculate the main M9 culture.

-

Introduce ¹⁵N Source: The sole nitrogen source in the M9 medium should be ¹⁵NH₄Cl (typically at a concentration of 1 g/L). [6][7]5. Grow and Induce: Grow the culture at the optimal temperature until it reaches the mid-log phase (OD₆₀₀ of 0.6-0.8). Induce protein expression with the appropriate inducer (e.g., IPTG).

-

Harvest and Purify: Harvest the cells by centrifugation and purify the ¹⁵N-labeled protein using standard chromatography techniques.

-

Verify Labeling Efficiency: The percentage of ¹⁵N incorporation can be determined by mass spectrometry. [12]

Acquiring a ¹H-¹⁵N HSQC Spectrum

-

Sample Preparation: Prepare a sample of the ¹⁵N-labeled protein in a suitable NMR buffer, typically containing 5-10% D₂O for the lock.

-

Spectrometer Setup: Tune and match the NMR probe for ¹H and ¹⁵N frequencies.

-

Load Standard Parameters: Load a standard sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence. [9][13]4. Set Spectral Widths and Offsets: Set the ¹H spectral width to cover the amide proton region (typically ~12-15 ppm centered around 4.7 ppm) and the ¹⁵N spectral width to cover the amide nitrogen region (~25-40 ppm centered around 115-120 ppm). [13]5. Optimize Acquisition Parameters: Set the number of scans (NS) and the number of increments in the indirect dimension (TD1) to achieve the desired signal-to-noise ratio and resolution.

-

Acquire Data: Start the acquisition.

-

Process Data: After acquisition, apply appropriate window functions and Fourier transform the data in both dimensions to obtain the final 2D spectrum.

| Parameter | Typical Value | Purpose |

| ¹H Spectral Width | 12-15 ppm | To observe all amide protons. |

| ¹⁵N Spectral Width | 25-40 ppm | To observe all backbone amide nitrogens. |

| ¹H Carrier Frequency | ~4.7 ppm | Centered on the water resonance for effective suppression. |

| ¹⁵N Carrier Frequency | ~118 ppm | Centered in the amide nitrogen region. |

| Number of Scans (NS) | 8-64 | Signal averaging to improve signal-to-noise. |

| TD in F1 (¹⁵N) | 128-256 | Determines the resolution in the nitrogen dimension. |

Conclusion

The incorporation of ¹⁵N isotopes has been a game-changer in the field of biomolecular NMR, transforming it into a powerful and versatile tool for high-resolution structure determination. [3]From providing a simple yet informative "fingerprint" of a protein's folded state to enabling the detailed mapping of its three-dimensional architecture and dynamic landscape, ¹⁵N is at the core of a vast array of NMR experiments. For researchers in academia and industry alike, a thorough understanding of the principles and applications of ¹⁵N labeling is essential for unlocking the secrets of protein function and for driving the development of new therapeutics.

References

-

Higman, V. A. (n.d.). 15N - Protein NMR. University of Oxford. Retrieved from [Link]

-

Ikeya, T., et al. (2021). NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. PubMed Central. Retrieved from [Link]

-

Synthelis. (2022, March 20). Why labeling proteins for NMR studies using cell-free systems? Retrieved from [Link]

-

Kigawa, T., et al. (n.d.). Cell-free synthesis of 15N-labeled proteins for NMR studies. PubMed. Retrieved from [Link]

-

Tao. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. Retrieved from [Link]

-

May, D. S., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology. Retrieved from [Link]

-

Tao. (2025, August 13). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. Retrieved from [Link]

-

Marek, R., & Lyčka, A. (2002). 15N NMR Spectroscopy in Structural Analysis. ResearchGate. Retrieved from [Link]

-

Martin, G. (2021, September 24). 15N NMR for Structure Elucidation. YouTube. Retrieved from [Link]

-

Held, P. (n.d.). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. PubMed. Retrieved from [Link]

-

(n.d.). 15N Stable Isotope Labeling Data Analysis. Retrieved from [Link]

-

(n.d.). Introduction to NMR spectroscopy of proteins. Duke University. Retrieved from [Link]

-

Banci, L., et al. (2020). 15N isotopic labelling for in-cell protein studies by NMR spectroscopy and single-cell IR synchrotron radiation FTIR microscopy: a correlative study. Analyst. Retrieved from [Link]

-

Foroozandeh, M., et al. (2015). Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. Journal of Biomolecular NMR. Retrieved from [Link]

-

Baker, L. A., et al. (2021). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Journal of Biomolecular NMR. Retrieved from [Link]

-

Zhukov, I., & Ejchart, A. (2010). Dynamic 15N{1H} NOE measurements: a tool for studying protein dynamics. PubMed Central. Retrieved from [Link]

-

Wüthrich, K. (1990). Protein structure determination in solution by NMR spectroscopy. The Journal of Biological Chemistry. Retrieved from [Link]

-

(2024, December 19). HSQC_15N.nan. Protocols.io. Retrieved from [Link]

-

Higman, V. A. (2012, October 24). 1H-15N HSQC. University of Oxford. Retrieved from [Link]

-

Jiang, Y., & Liu, M. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry. Retrieved from [Link]

-

Zuiderweg, E. R. P. (n.d.). Insights into Protein Dynamics from 15N-1H HSQC. ChemRxiv. Retrieved from [Link]

-

(2021, April 13). A Brief on The NMR Spectroscopy of Proteins. Conduct Science. Retrieved from [Link]

-

(n.d.). 5 Protein Structure Determination by NMR-Spectroscopy. Freie Universität Berlin. Retrieved from [Link]

-

NMR_DCF. (2022, September 12). 15N HSQC V2. YouTube. Retrieved from [Link]

Sources

- 1. users.cs.duke.edu [users.cs.duke.edu]

- 2. Protein structure determination in solution by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 4. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. protein-nmr.org.uk [protein-nmr.org.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Frontiers | The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization [frontiersin.org]

- 9. protein-nmr.org.uk [protein-nmr.org.uk]

- 10. Biomolecular NMR: Isotope Labeling Methods for Protein Dynamics Studies [sigmaaldrich.com]

- 11. Dynamic 15N{1H} NOE measurements: a tool for studying protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HSQC_15N.nan [protocols.io]

The Nitrogen Pivot: From Natural Abundance Signatures to Enriched Isotopic Tracers

Topic: Natural Abundance of

Executive Summary

Nitrogen-15 (

Fundamental Isotope Geochemistry & Physics

Before designing an experiment, one must understand the baseline. Nitrogen exists as two stable isotopes:

-

Standard Abundance: The IUPAC standard (Air-N

) fixes the abundance of -

The Delta (

) Notation: In NA studies, changes are minute. We do not use percentages; we use permil (‰) relative to the standard: -

Atom Percent Excess (APE): In enrichment studies (e.g., NMR), we ignore

and measure total incorporation (e.g., 98%

Natural Abundance ( N): Applications & Methodology

The Mechanism: Isotopic Fractionation

Biological systems discriminate against heavier isotopes.[4] Enzymes prefer

-

Trophic Shift: An organism is typically enriched by 3–4‰ relative to its diet because it excretes lighter

N (as urea/ammonia) and retains -

Source Tracking: Synthetic drugs or explosives carry the isotopic signature of their precursor reagents, acting as a "chemical fingerprint" for forensics.

Analytical Workflow: EA-IRMS

To measure NA, one cannot use a standard mass spectrometer; the precision required is too high. We use Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) .

Diagram 1: The Natural Abundance Workflow (EA-IRMS)

Caption: Workflow for EA-IRMS analysis. Samples are combusted to N2 gas, separated, and ratio-analyzed.

Enriched N: The Drug Development Frontier

When we artificially enrich a system to >95%

Application A: Structural Biology (NMR)

N is a quadrupole nucleus (Spin=1), causing broad, useless NMR signals.[5]-

The "Fingerprint": The

H- -

Drug Screening: If a drug binds to a protein, the chemical environment of specific

N atoms changes, shifting their peaks in the HSQC spectrum (Chemical Shift Perturbation).

Application B: Proteomics (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) uses

-

Method: Cells are grown in "Heavy" media (

N-Arg) vs. "Light" media ( -

Result: Mass spectrometry reveals a distinct mass shift (e.g., +10 Da).[7] The ratio of Heavy/Light peak intensities quantifies protein expression changes between healthy and diseased states.

Diagram 2: Enriched Protein Production for NMR

Caption: Protocol for generating uniformly 15N-labeled proteins using minimal media and ammonium chloride.

Comparative Technical Analysis: The Decision Matrix

| Feature | Natural Abundance (NA) | Enriched ( |

| Primary Goal | Tracing origin, diet, or synthesis pathway. | Structural elucidation (NMR) or Quantitation (MS). |

| Detection Method | EA-IRMS (Isotope Ratio Mass Spec). | High-Field NMR (600+ MHz) or Orbitrap MS. |

| Sensitivity | Ultra-high precision (detects 0.001% diff). | Low precision needed (detects presence/absence). |

| Cost Per Sample | Low ( | High (Isotope reagents: ~$50/g for |

| Key Limitation | Requires large sample mass (mg range).[8] | Metabolic scrambling (dilution of label). |

Experimental Protocols

Protocol A: Production of Uniformly N-Labeled Protein (For NMR)

Context: To obtain a clean HSQC spectrum, 100% of nitrogen in the protein must be

-

Pre-Culture: Inoculate E. coli BL21(DE3) containing your plasmid into 5 mL LB media (unlabeled). Grow 6 hours.

-

Wash Step (Critical): Centrifuge cells. Discard LB. Resuspend pellet in M9 salts (no nitrogen). Reason: Carryover of

N from LB will dilute your isotope enrichment. -

M9 Media Preparation:

-

Standard M9 salts.

-

Nitrogen Source: 1.0 g/L

NH -

Carbon Source: Unlabeled Glucose (unless

C is also required).

-

-

Adaptation: Inoculate resuspended cells into 50 mL M9 media. Grow overnight. Reason: Bacteria lag significantly when switched from rich (LB) to minimal (M9) media.

-

Expression: Dilute overnight culture into 1L final M9 media. Grow to OD

= 0.7. Induce with 1 mM IPTG. -

Harvest: Centrifuge after 4–12 hours (protein dependent).

Protocol B: Natural Abundance Sample Prep (For IRMS)

Context: Preparing plant/tissue samples to determine trophic position.

-

Homogenization: Freeze-dry sample (lyophilization) to remove water (which interferes with combustion). Grind to a fine powder (<250 µm) using a ball mill. Reason: Homogeneity ensures the micro-sample represents the whole.

-

Acid Fumigation (Optional): If analyzing sediments, expose to HCl vapor to remove inorganic carbonates.

-

Weighing: Weigh 3–5 mg of powder into a Tin (Sn) capsule . Fold tightly to exclude air. Reason: Tin flashes exothermically at 1000°C, aiding complete combustion.

-

Self-Validation: Include a standard (e.g., USGS40 Glutamic Acid) every 10 samples. If the standard deviates >0.2‰, recalibrate the run.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024). Standard Atomic Weights of Nitrogen.[3][10][11] CIAAW. [Link]

-

Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.[12] (Standard reference for HSQC methodology). [Link]

-

Ong, S. E., et al. (2002).[13] Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[6] Molecular & Cellular Proteomics.[13] [Link]

-

Fry, B. (2006). Stable Isotope Ecology. Springer. (Authoritative text on NA fractionation). [Link]

Sources

- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]

- 2. Nitrogen-15 - isotopic data and properties [chemlin.org]

- 3. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. mr.copernicus.org [mr.copernicus.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.ualberta.ca [chem.ualberta.ca]

- 11. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. protein-nmr.org.uk [protein-nmr.org.uk]

- 13. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Isotope Labeling: A Technical Guide to 13C vs. 15N Applications

Executive Summary

In the landscape of structural biology and quantitative proteomics, stable isotopes—specifically Carbon-13 (

This guide moves beyond basic definitions to explore the causality behind experimental design. Why do we use

Part 1: Fundamental Isotopologue Physics

To design an experiment, one must first understand the tool. The utility of

Table 1: Comparative Nuclear Properties

| Property | Proton ( | Carbon-13 ( | Nitrogen-15 ( | Impact on Experiment |

| Spin Quantum Number | 1/2 | 1/2 | 1/2 | All are NMR active (unlike |

| Natural Abundance | 99.98% | 1.1% | 0.37% | |

| Gyromagnetic Ratio ( | 267.5 | 67.3 | -27.1 | |

| Relative Sensitivity | 1.00 | 0.016 | 0.001 | Direct detection of |

| Mass Shift | ~1 Da | +1.003 Da | +0.997 Da |

Expert Insight: Note the negative

Part 2: NMR Spectroscopy – The Anchor vs. The Map

In Nuclear Magnetic Resonance (NMR), the distinction is functional.

: The Structural Fingerprint (The Anchor)

The

-

Why

first? Every amino acid (except Proline) has one backbone amide proton ( -

Cost-Benefit:

-labeled ammonium chloride is significantly cheaper than

: The Connectivity Map (The Skeleton)

While

-

Mechanism: Magnetization is transferred through the carbon backbone (

) to link spin systems. -

The "Walking" Strategy: By utilizing the J-coupling between N, C

, and C', we can "walk" down the protein backbone to assign the sequence sequentially.

Visualization: Triple Resonance Magnetization Transfer

The following diagram illustrates the logic of the HNCA experiment, the gold standard for backbone assignment.

Caption: Logic of the HNCA experiment. Magnetization originates on the Amide Proton, transfers to Nitrogen, then splits to both the intra-residue Alpha Carbon (Strong) and the preceding Alpha Carbon (Weak), establishing sequential connectivity.

Part 3: Mass Spectrometry & Proteomics (SILAC)

In Mass Spectrometry (MS), the goal is quantification. Here, the choice between

Metabolic Coding (SILAC) vs. Metabolic Loading

-

Global

Labeling (Metabolic Loading):-

Method: Grow cells on

as the sole nitrogen source. -

Result: Every nitrogen in the protein is shifted.

-

Drawback: The mass shift depends on the amino acid sequence (e.g., Lysine has 2 Ns, Arginine has 4 Ns). This creates a variable mass shift that complicates automated data analysis.

-

-

Specific

Lys/Arg Labeling (SILAC):-

Method: Use auxotrophic cells (cannot make Lys/Arg) and feed them specific isotopes (e.g.,

-Lysine). -

Why Lys/Arg? Trypsin, the standard protease, cleaves at Lys and Arg.[3]

-

The Advantage:[4]Every tryptic peptide (except the C-terminus) will carry exactly one labeled residue. The mass shift is predictable (e.g., +8 Da or +10 Da), allowing for precise "Light vs. Heavy" ratio quantification.

-

Table 2: SILAC Reagent Selection Guide

| Label Type | Composition | Mass Shift | Application |

| Arg-6 | +6.02 Da | Standard Dual-plex (Control vs. Treated) | |

| Arg-10 | +10.01 Da | Triple-plex (with Arg-0 and Arg-6) | |

| Lys-4 | +4.02 Da | Avoid for high-res MS (Deuterium affects retention time) | |

| Lys-8 | +8.01 Da | Gold standard for Lysine labeling |

Part 4: Experimental Protocol

Workflow: High-Yield Expression of Double-Labeled ( ) Protein

Context: Producing >10mg of labeled protein in E. coli for Triple Resonance NMR.

Reagents Required:

- : 1 g/L (Sole Nitrogen Source)

- -D-Glucose: 2-3 g/L (Sole Carbon Source)

-

M9 Salts (10x):

, -

Trace Metals:

,

Step-by-Step Methodology:

-

Adaptation (The "Step-Down" Method):

-

Do not inoculate directly from LB (rich media) to M9 (minimal media). The metabolic shock causes lag.

-

Protocol: Inoculate colony into 5mL LB

Grow 4 hrs

-

-

The Labeling Culture:

-

Dilute the overnight M9 adapter culture 1:100 into fresh M9 media containing only

and -

Critical Control: Ensure no rich media (LB/TB) carries over. Even trace amounts of

amino acids will dilute the isotope enrichment (Isotope Scrambling).

-

-

Induction & Harvest:

-

Grow at 37°C until

. -

Induce with IPTG (usually 0.5 - 1.0 mM).

-

Drop temperature to 18-25°C for 16 hours (improves solubility and folding).

-

Harvest via centrifugation.

-

Caption: Optimized workflow for minimizing isotopic dilution during protein expression.

Part 5: Troubleshooting & Optimization

Isotope Scrambling (Metabolic Dilution)

-

Symptom: MS shows "satellite" peaks (M-1, M-2) or NMR peaks are weaker than expected.

-

Cause: Introduction of unlabeled carbon sources (e.g., citrate in buffers, carryover from LB).

-

Fix: Use M9 Minimal Media exclusively. Ensure glucose is the only carbon source.

Deuterium ( ) Integration

-

Challenge: For proteins >25 kDa,

labeling causes rapid signal decay (transverse relaxation) due to dipolar coupling. -

Solution: Triple Labeling (

). -

Protocol: Grow cells in 99%

. The deuterium replaces non-exchangeable protons, significantly sharpening the spectral lines (TROSY effect).

References

-

Magritek. (2023). Can benchtop NMR detect 15N at natural abundance? Retrieved from [Link]

-

Kay, L. E., et al. (1994).[5] "A Suite of Triple Resonance NMR Experiments for the Backbone Assignment of 15N, 13C, 2H Labeled Proteins with High Sensitivity." Journal of the American Chemical Society. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocol for Incorporating Boc-Glu-OH-15N in Solid-Phase Peptide Synthesis (SPPS)

Strategic Overview

The incorporation of isotopically labeled amino acids, such as Boc-Glu-OH-15N (N-alpha-t-Butoxycarbonyl-L-glutamic acid, 15N-labeled), into peptide sequences is a critical technique for structural biology (NMR spectroscopy) and quantitative proteomics.

However, this process presents two distinct challenges that deviate from standard Solid-Phase Peptide Synthesis (SPPS) workflows:

-

Cost & Stoichiometry: Isotope-labeled reagents are orders of magnitude more expensive than standard amino acids. The standard 5–10 molar excess used in automated SPPS is economically unviable. A "Precious Reagent" manual coupling protocol is required.

-

Side-Chain Chemoselectivity: The notation "Boc-Glu-OH" implies a free

-carboxyl side chain. In SPPS, the side chain must be protected (typically as a Benzyl or Cyclohexyl ester) to prevent branching and side-reactions.

This guide provides a high-fidelity protocol for the efficient, low-waste incorporation of 15N-labeled Glutamate using Boc chemistry .

Critical Pre-Synthesis Decision: Side-Chain Protection

STOP & VERIFY: Before proceeding, you must confirm the exact chemical structure of your starting material.

| Starting Material Form | Status | Action Required |

| Boc-Glu(OBzl)-OH-15N | Ready | Proceed directly to Section 3. (Standard precursor). |

| Boc-Glu(OcHex)-OH-15N | Optimal | Proceed directly to Section 3. (Preferred for minimizing side reactions).[1] |

| Boc-Glu-OH-15N (Free Acid) | CRITICAL RISK | DO NOT USE DIRECTLY. The free |

Note: If you possess the free acid (Boc-Glu-OH-15N), it is strongly recommended to purchase the pre-protected form (OBzl or OcHex) if available. If synthesis is necessary, reaction with benzyl bromide and cesium carbonate in DMF is the standard route to generate the benzyl ester prior to SPPS.

Materials and Reagents

-

Resin: PAM or MBHA resin (0.5 – 0.8 mmol/g loading).

-

Labeled Amino Acid: Boc-Glu(OBzl)-OH-15N (or OcHex variant).

-

Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole).

-

Why: HATU/HOAt is chosen over HBTU or DCC because it maintains high coupling efficiency even at low stoichiometric equivalents (1.1–1.5 eq), minimizing waste of the isotope.

-

-

Base: DIEA (Diisopropylethylamine).[2]

-

Solvent: Anhydrous DMF (Dimethylformamide).

-

Monitoring: Ninhydrin Kit (Kaiser Test).

Protocol: The "Precious Reagent" Coupling Cycle

This protocol replaces the standard automated cycle for the specific step where the 15N-Glu is introduced. It utilizes a 1.2-fold excess rather than the standard 4-10 fold excess.

Phase 1: Resin Preparation (Deprotection of Previous Residue)

-

Wash: DCM (3 x 1 min).

-

Deprotection: 50% TFA in DCM (1 x 2 min, then 1 x 20 min).

-

Wash: DCM (3 x 1 min).

-

Neutralization: 5% DIEA in DCM (2 x 2 min). Crucial: Ensure resin is fully neutralized; acidic resin will inhibit the coupling.

-

Wash: DMF (3 x 1 min).

Phase 2: Activation and Coupling (Manual Step)

Perform this step in a separate dry vial to ensure complete activation before adding to the resin.

-

Calculate: For 100 mg resin (e.g., 0.5 mmol/g = 0.05 mmol scale):

-

Weigh 0.06 mmol of Boc-Glu(OBzl)-OH-15N (1.2 equivalents).

-

Weigh 0.057 mmol of HATU (1.14 equivalents).

-

-

Dissolve: Dissolve the Amino Acid and HATU in the minimum volume of dry DMF (approx. 0.5 – 1.0 mL).

-

Activate: Add 0.12 mmol of DIEA (2.4 equivalents). Shake briefly. The solution should turn yellow.[3] Allow to activate for 1 minute (do not over-activate, or racemization may occur).

-

Transfer: Add the activated solution directly to the resin reaction vessel.

-

Incubate: Shake or vortex gently for 2 to 4 hours at room temperature.

-

Note: Standard couplings are 30-60 mins. We extend time here to drive the reaction to completion with low equivalents.

-

Phase 3: Validation and Re-Coupling (The "Double Couple" Strategy)

-

Wash: DMF (3 x 1 min).

-

Test: Remove a few resin beads and perform the Kaiser Test (Ninhydrin).

-

Colorless/Yellow Beads: Coupling is >99% complete. Proceed to Capping.

-

Blue Beads: Incomplete coupling. DO NOT PROCEED.

-

-

Rescue (If Blue):

-

Do not use more 15N reagent immediately.

-

Perform a second coupling using unlabeled Boc-Glu(OBzl)-OH (if the specific position labeling is not 100% critical for quantification) OR perform a "healing" coupling with a strong reagent like PyBOP and excess base to force the remaining 15N reagent to react.

-

Best Practice: If budget allows, use a second aliquot of 0.5 eq of 15N-Glu with fresh HATU.

-

Phase 4: Capping (Acetylation)

To ensure no deletion sequences form (which are difficult to purify from the labeled product):

-

Add Acetic Anhydride / Pyridine / DMF (1:1:8) for 10 minutes.

-

Wash thoroughly with DMF and DCM.[4]

Workflow Visualization

The following diagram illustrates the decision logic for the "Precious Reagent" cycle.

Figure 1: Logic flow for incorporating high-value isotope reagents in SPPS.

Post-Synthesis Considerations

HF Cleavage (Safety Critical)

Boc chemistry requires Hydrogen Fluoride (HF) for final cleavage.

-

Scavengers: Use p-Cresol and p-Thiocresol (90:10 HF:Scavenger ratio).

-

Glutamate Specifics: If using Benzyl (OBzl) protection, standard HF cleavage is sufficient. If using Cyclohexyl (OcHex), it is more stable and prevents the formation of anisylated side products, ensuring the 15N signal remains in a pure chemical environment [1].

Analytical Validation[3]

-

Mass Spectrometry: The 15N label adds +1 Da to the molecular weight of the Glutamate residue.

-

Example: Standard Glu residue MW = 129.1 Da. 15N-Glu residue MW = 130.1 Da.

-

Check for the mass shift in the final peptide.

-

-

NMR Spectroscopy: Use 1D 15N-NMR or 2D 1H-15N HSQC to verify incorporation. The 15N-Glu amide proton should show a distinct cross-peak, confirming the integrity of the backbone amide bond [2].

Troubleshooting Common Issues

| Issue | Probable Cause | Solution |

| Low Yield of Labeled Peptide | Moisture in coupling solvent. | HATU is moisture sensitive. Use fresh anhydrous DMF and dry the resin thoroughly before the precious coupling step. |

| Double Peaks in HPLC | Racemization of Glu. | Do not pre-activate HATU/DIEA for >2 minutes. High pH causes racemization. Keep base equivalents strictly controlled (2.0 - 2.5 eq). |

| Pyroglutamate (pGlu) Formation | N-terminal Glu cyclization.[4][5] | If 15N-Glu is the N-terminal residue, minimize exposure to weak acids after deprotection. Store the peptide in lyophilized form immediately. |

References

-

Tam, J. P., et al. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.

-

Kay, L. E., et al. (1990). Pure absorption gradient enhanced heteronuclear single quantum correlation spectroscopy with improved sensitivity. Journal of the American Chemical Society.

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][2][3][4][6][][8][][10] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

Sources

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boc-Glu(OcHx)-OH Novabiochem 73821-97-3 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]

cell-free synthesis of 15N-labeled proteins for NMR analysis.

Application Note: High-Yield Cell-Free Synthesis of

Executive Summary

This guide details the protocol for generating milligram-quantities of

Core Principle: The "Open" Environment Advantage

In structural biology, the primary bottleneck is often the production of isotopically enriched samples. Traditional in vivo methods require metabolic incorporation, which suffers from:

-

Metabolic Scrambling: Cells actively convert labeled amino acids into others via transaminases, diluting the label and creating spectral noise.

-

Toxicity: High concentrations of labeled precursors or the target protein itself can arrest cell growth.

-

Cost: Large culture volumes require significant quantities of expensive isotopes (

N-NH

Cell-Free Protein Synthesis (CFPS) bypasses these limits by using a crude cell lysate (S30 extract) containing ribosomes and translation factors but lacking the full metabolic network of a living cell. This allows for Specific Isotopic Labeling —where only the amino acids added to the reaction are incorporated into the protein.

Mechanism of Action

The reaction is driven by two coupled reactions occurring simultaneously in the lysate:

-

Transcription: T7 RNA polymerase transcribes the DNA template (plasmid) into mRNA.

-

Translation: Ribosomes translate mRNA into protein using the supplied

N-amino acids and ATP regenerated by a secondary energy system (e.g., Creatine Phosphate/Creatine Kinase).

Critical Technical Considerations (Expertise & Causality)

A. The Scrambling Problem & Solution

Even in S30 extracts, residual enzymes (transaminases) can convert specific amino acids, causing "scrambling."

-

Problem:

N-Aspartate can be converted to -

Solution 1 (Chemical): Addition of Aminooxyacetic acid (AOAA) , a general transaminase inhibitor, at 2–5 mM concentrations suppresses this scrambling without significantly inhibiting protein synthesis.

-

Solution 2 (Genetic): Use of "Stablelabel" strains (e.g., E. coli A19 derivates with

mutations) or the PURE system (reconstituted factors, zero background activity). Note: The PURE system is significantly more expensive and generally yields less protein than S30 extracts, making S30 + AOAA the preferred route for high-yield NMR samples.

B. Magnesium Optimization

Magnesium (

-

Causality: Too low = ribosome disassembly. Too high = translation stalling/precipitation.

-

Protocol: Every new plasmid/protein requires a

titration curve (typically 8–18 mM) to find the "sweet spot" for maximum yield.

Visual Workflows

Figure 1: General CFPS-NMR Workflow

A linear progression from template design to spectral acquisition.

Caption: Figure 1: End-to-end workflow for generating NMR-ready samples using Cell-Free Protein Synthesis.

Figure 2: Continuous Exchange (CECF) Mechanism

Explaining how high yields are achieved by bypassing the "Batch" limitation.

Caption: Figure 2: The Continuous Exchange (CECF) setup allows prolonged synthesis (24h+) by constantly replenishing substrates and removing toxic byproducts (ADP/Pi).

Detailed Protocol: S30 CECF for N Labeling

Materials Required

| Component | Specification | Function |

| S30 Extract | E. coli BL21 (DE3) or A19 | Source of ribosomes/translation factors. |

| Template DNA | pET vector (T7 promoter), >200 ng/µL | Genetic code. Circular plasmid preferred over PCR product. |

| Isotopes | Source of NMR-active nuclei. | |

| Energy Mix | Creatine Phosphate (CP) + Kinase | Regenerates ATP from ADP. |

| Salts | Mg(OAc) | Ribosome stabilization.[2] |

| Scrambling Inhibitor | Aminooxyacetic acid (AOAA) | Prevents transamination (optional but recommended). |

| Device | Dialysis cup (e.g., Slide-A-Lyzer) | Separates Reaction and Feed mix. |

Step 1: Preparation of Reagents

-

S30 Extract: Thaw on ice. Clarify by centrifugation at 12,000 x g for 2 min if any precipitate is visible.

-

Amino Acid Master Mix: Prepare a stock solution containing all 20 amino acids.

-

Concentration: 2 mM each (final reaction conc).

-

Labeling: Use commercially available algal

N-amino acid mix or blend individual

-

-

Energy Mix (10x): 500 mM HEPES (pH 8.0), 17.5 mM ATP, 3.5 mM GTP, 10 mM CTP/UTP, 20 mg/mL Creatine Kinase, 600 mM Creatine Phosphate.

Step 2: Reaction Assembly (CECF Mode)

Set up in a dialysis device (e.g., 50 µL Reaction / 1000 µL Feed).

A. Reaction Mixture (Inside Dialysis Cup - 50 µL)

-

S30 Extract: 15–20 µL (30-40% v/v)

-

Plasmid DNA: 0.5–1.0 µg total

-

T7 RNA Polymerase: 1 µL (approx 100 U)

-

RNase Inhibitor: 0.5 µL

-

Mg(OAc)

: Optimized Concentration (Start at 12 mM) -

AOAA: 2 mM (to prevent scrambling)

- N-Amino Acid Mix: 2 mM each

-

Energy Mix: 1x final concentration

B. Feeding Mixture (Outside Cup - 1000 µL)

-

Same buffer, salts, Energy Mix, and

N-Amino Acids as above. -

EXCLUDE: S30 extract, DNA, T7 Polymerase, RNase Inhibitor. (These are macromolecules and cannot cross the membrane).

Step 3: Incubation

-

Place the reaction device in a shaker incubator.

-

Temperature:

-

Standard: 30°C for 16–24 hours.

-

For unstable proteins: Lower to 20–25°C and extend time to 36 hours.

-

-

Agitation: 150–200 RPM (critical for exchange across the membrane).

Step 4: Purification & QC

-

Harvest the 50 µL reaction mixture.

-

Centrifuge (15,000 x g, 10 min) to remove precipitated proteins.

-

Purification: Use magnetic Ni-NTA beads for small volumes. Elute in minimal volume (e.g., 200 µL).

-

Buffer Exchange: Dialyze into NMR buffer (e.g., 20 mM Phosphate pH 6.5, 50 mM NaCl, 10% D

O).

Data Interpretation & Troubleshooting

Yield Comparison: Batch vs. CECF vs. PURE

| Feature | Batch Mode | CECF (This Protocol) | PURE System |

| Yield | Low (0.1–0.5 mg/mL) | High (2.0–6.0 mg/mL) | Medium (0.5–2.0 mg/mL) |

| Duration | 2–4 hours | 24+ hours | 4–12 hours |

| Scrambling | High | Manageable (with AOAA) | None |

| Cost | Low | Moderate | Very High |

| Use Case | Screening/Western Blot | NMR Structure Determination | Specific labeling of toxic proteins |

Troubleshooting the HSQC Spectrum

-

Symptom: Peaks are clustered in the center (7.5–8.5 ppm).

-

Cause: Protein is unfolded or aggregated.

-

Fix: Lower synthesis temperature (20°C); add chaperones (GroEL/ES) to the S30 mix.

-

-

Symptom: "Ghost" peaks or peak doubling.

-

Cause: Amino acid scrambling (e.g., Asn

Asp).[3] -

Fix: Increase AOAA concentration to 5 mM or switch to an E. coli strain deficient in transaminases (e.g., DL39).

-

References

-

Kigawa, T., et al. (1995). "Cell-free synthesis and amino acid-selective stable isotope labeling of proteins for NMR analysis." Journal of Biomolecular NMR. Link

-

Schwarz, D., et al. (2007). "Preparative scale cell-free expression systems: new tools for the large scale synthesis of integral membrane proteins for functional and structural studies." Methods. Link

-

Ozawa, K., et al. (2004). "Inhibition of amino acid scrambling in cell-free protein synthesis systems."[3][4] Journal of Biomolecular NMR. Link

-

Apponyi, M.A., et al. (2008). "Cell-free protein synthesis for NMR structural studies." Methods in Molecular Biology. Link

-

Su, X.C., et al. (2011). "Cell-free protein synthesis for structure determination by NMR." Annual Review of Biophysics. Link

Sources

- 1. Cell-free protein synthesis - Wikipedia [en.wikipedia.org]

- 2. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. E. coli “Stablelabel” S30 lysate for optimized cell-free NMR sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

Boc-Glu-OH-15N deprotection conditions and protocols

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

The deprotection of Boc-Glu-OH-15N (N-alpha-t-butoxycarbonyl-glutamic acid-15N) presents a unique economic and chemical challenge. While standard Boc removal is a routine operation in organic synthesis, the presence of the 15N isotope —often valued at 50–100x the cost of the natural abundance analogue—demands a protocol that prioritizes quantitative yield over speed.

Furthermore, Glutamic acid (Glu) possesses a specific intrinsic liability: acid-catalyzed cyclization to pyroglutamic acid (pGlu) . This side reaction is irreversible under standard deprotection conditions and leads to direct loss of the valuable isotopically labeled material.

This guide provides two validated protocols designed to navigate these risks:

-

Method A (TFA/DCM): The industry standard for high purity, utilizing scavengers to prevent side-chain modification.

-

Method B (HCl/Dioxane): The preferred method for isolating the hydrochloride salt for long-term storage.

Mechanistic Insight: The Pyroglutamate Trap

Understanding the "why" is critical to preventing yield loss. In acidic media, the removal of the Boc group generates a free amine (or ammonium species).[1] For most amino acids, this is stable. For Glutamic acid, the side-chain carboxylic acid (

Critical Control Points:

-

Water Content: Trace water acts as a thermodynamic brake on cyclization (dehydration), but too much water inhibits Boc removal.

-

Temperature: Cyclization is endothermic; maintaining temperatures

25°C is vital. -

Time: Extended exposure to acid after Boc removal is complete increases pGlu formation exponentially.

Diagram 1: Reaction Pathways & Risks

The following diagram illustrates the competition between the desired deprotection and the undesired cyclization.

Caption: Acid-mediated deprotection pathway showing the kinetic competition between product formation and irreversible pyroglutamate cyclization.

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) / DCM

Best for: Immediate use in peptide synthesis or further coupling. Yield Target: >98% Purity: High

Reagents:

-

TFA (Trifluoroacetic acid): Peptide synthesis grade (high purity).

-

DCM (Dichloromethane): Anhydrous.

-

Scavenger Cocktail: Triisopropylsilane (TIS) and Water.

-

Ether: Diethyl ether or MTBE (Methyl tert-butyl ether), cold (

C).

Protocol Steps:

-

Preparation: Dissolve 1.0 mmol of Boc-Glu-OH-15N in 5 mL of DCM in a round-bottom flask.

-

Scavenger Addition: Add 100 µL of TIS and 100 µL of Water.

-

Why: Although Glu is not electron-rich like Trp, the tert-butyl cations generated can re-alkylate the carboxyl group. Water also suppresses pGlu formation.

-

-

Acidolysis: Cool the solution to 0°C (ice bath). Slowly add 5 mL of TFA (creating a 1:1 TFA/DCM ratio).

-

Reaction: Stir at 0°C for 10 minutes , then warm to Room Temperature (RT) . Stir for exactly 45 minutes .

-

Checkpoint: Monitor via TLC (stain with Ninhydrin; free amine turns purple/blue).

-

-

Workup (Critical):

-

Evaporate the solvent in vacuo at a temperature < 30°C (do not heat).

-

Re-dissolve the oily residue in a minimal amount of DCM (1-2 mL).

-

Add the solution dropwise into 50 mL of cold Diethyl Ether under vigorous stirring.

-

-

Isolation: The product (H-Glu-OH-15N · TFA salt) will precipitate as a white solid. Centrifuge or filter.[2] Wash 3x with cold ether to remove organic impurities and residual TFA.

Method B: 4N HCl in Dioxane

Best for: Long-term storage (HCl salts are generally more stable and less hygroscopic than TFA salts). Yield Target: >95%

Reagents:

-

4N HCl in Dioxane: Commercial grade (anhydrous).

-

Dioxane: Anhydrous (for dilution if necessary).[3]

Protocol Steps:

-

Preparation: Place 1.0 mmol of Boc-Glu-OH-15N in a flask.

-

Acidolysis: Add 10 mL of 4N HCl in Dioxane .

-

Note: No pre-dissolution in DCM is usually required; the reagent acts as the solvent.

-

-

Reaction: Stir at Room Temperature for 30–45 minutes .

-

Observation: The solution may become cloudy as the HCl salt of the amino acid is less soluble in dioxane than the Boc-protected precursor.

-

-

Workup:

-

Concentrate the mixture in vacuo (keep bath < 30°C).

-

Add cold Diethyl Ether to precipitate the product.

-

-

Drying: Dry the white solid under high vacuum for at least 4 hours to remove traces of dioxane (dioxane is a carcinogen and must be removed completely).

Data Summary & Comparison

| Feature | Method A (TFA/DCM) | Method B (HCl/Dioxane) |

| Reaction Rate | Moderate (45-60 min) | Fast (30-45 min) |

| Salt Form | Trifluoroacetate (TFA) | Hydrochloride (HCl) |

| Hygroscopicity | High (Difficult to weigh accurately) | Low (Better for storage) |

| Risk of pGlu | Moderate (if heated) | Low (if anhydrous) |

| Solubility | Excellent in polar organic solvents | Good in water/MeOH |

| Recommended Use | SPPS, Immediate Coupling | Stockpiling, Analytical Standards |

Quality Control & Validation (15N Specific)

Because the 15N label is invisible to standard UV and 1H NMR (mostly), specific validation is required.

-

1H NMR (DMSO-d6):

-

Success: Disappearance of the Boc singlet (~1.4 ppm, 9H).

-

Failure (pGlu): Appearance of a new broad amide peak (shifted) and loss of the N-terminal amine protons' characteristic integration.

-

-

15N NMR (The Gold Standard):

-

Boc-Glu-OH-15N typically resonates around 60-80 ppm (relative to liquid NH3) or -250 to -290 ppm (relative to nitromethane), depending on the reference standard.

-

Deprotection Shift: Upon removal of Boc, the 15N signal will shift significantly upfield (shielded) as it transitions from a carbamate to a free ammonium species.

-

-

Mass Spectrometry (ESI-MS):

-

Target Mass: [M+H]+ = (Molecular Weight of Glu) + 1 (for 15N) + 1 (proton).

-

Check: Look for [M-18] peak, which indicates Pyroglutamate formation.

-

Diagram 2: Experimental Workflow Decision Tree

Caption: Decision matrix for selecting the optimal deprotection protocol based on downstream application.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (The definitive guide on Boc chemistry and stability).

-

Han, G., Tamaki, M., & Hruby, V. J. (2001).[5][6] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[5][6][7] Journal of Peptide Research, 58(4), 338-341.[5][6]

-

Chelius, D., & Shaler, T. A. (2003). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies.[8] Analytical Chemistry, 75(23), 6658–6665. (Detailed kinetics on the Glu -> pGlu cyclization).

-

Sigma-Aldrich (Merck). (n.d.). Boc-Glu-OH Technical Data Sheet. (Standard handling data for Boc-Glutamic acid derivatives).

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. carlroth.com [carlroth.com]

- 3. reddit.com [reddit.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Application Note: Tracing Metabolic Fates and Quantifying Proteodynamics with Boc-Glu-OH-¹⁵N via Isotope Ratio Mass Spectrometry

Abstract

Stable isotope labeling is a cornerstone of modern biological and pharmaceutical research, providing a non-radioactive means to trace molecular pathways and quantify complex dynamics.[][2] This guide details the application of N-(tert-Butoxycarbonyl)-L-glutamic acid (¹⁵N), or Boc-Glu-OH-¹⁵N, a versatile ¹⁵N-labeled and protected amino acid, in conjunction with Isotope Ratio Mass Spectrometry (IRMS). IRMS offers exceptionally high precision in measuring stable isotope abundances, making it a powerful tool for elucidating subtle changes in biological systems.[3][4] We will explore the foundational principles of IRMS and the unique utility of Boc-Glu-OH-¹⁵N as both a metabolic tracer and a critical building block in peptide synthesis. This document provides field-proven insights and detailed protocols for metabolic flux analysis, compound-specific isotope analysis (CSIA), and the synthesis of labeled peptides for drug development, empowering researchers to leverage this powerful combination in their work.

Foundational Principles: The Synergy of a Labeled Precursor and High-Precision Analysis

The Power of Precision: Isotope Ratio Mass Spectrometry (IRMS)

Isotope Ratio Mass Spectrometry (IRMS) is a specialized analytical technique designed to measure the relative abundance of stable isotopes in a sample with extraordinary precision. Unlike conventional mass spectrometry that focuses on identifying molecules by their mass-to-charge ratio, IRMS is optimized to determine the ratio of a heavy, rare isotope to its light, abundant counterpart (e.g., ¹⁵N/¹⁴N).

The core principle involves converting the sample material into a simple gas, which for nitrogen analysis is dinitrogen (N₂).[3] This conversion is typically achieved through high-temperature combustion in an elemental analyzer (EA) coupled to the IRMS system (EA-IRMS). The resulting N₂ gas is then ionized, accelerated, and separated in a magnetic field.[5] Specialized detectors called Faraday cups simultaneously collect the ion beams of different masses (e.g., mass 28 for ¹⁴N¹⁴N, mass 29 for ¹⁴N¹⁵N, and mass 30 for ¹⁵N¹⁵N), allowing for the precise calculation of the isotope ratio. This high precision enables the detection of minute isotopic variations, making IRMS invaluable for tracer studies where an enriched compound is introduced into a system.[3]

Boc-Glu-OH-¹⁵N: A Versatile Tool for Biological Interrogation

Boc-Glu-OH-¹⁵N is an L-glutamic acid molecule with two key chemical modifications that make it highly useful in biomedical research:

-

¹⁵N Isotopic Label: The alpha-amino group contains the stable isotope ¹⁵N instead of the naturally abundant ¹⁴N. This "heavy" nitrogen acts as a tracer that can be distinguished from the background nitrogen in a biological system by IRMS.[6] This allows researchers to track the fate of the glutamic acid molecule as it is incorporated into various metabolic pathways or newly synthesized proteins.[]

-

Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a standard protecting group for the alpha-amino function.[7] This is particularly critical in Solid Phase Peptide Synthesis (SPPS), where it prevents unwanted side reactions during the sequential addition of amino acids to build a peptide chain.[8] The Boc group can be easily removed under specific chemical conditions when the glutamic acid residue needs to be incorporated into a growing peptide.

This dual functionality makes Boc-Glu-OH-¹⁵N an ideal reagent for creating ¹⁵N-labeled peptides for use as internal standards in quantitative drug metabolism studies or for introduction into cell culture (after deprotection) to study metabolic processes.[9]

Key Applications in Research and Drug Development

The combination of Boc-Glu-OH-¹⁵N and IRMS provides a powerful analytical workflow for a range of applications, from fundamental cell biology to late-stage drug development.

Metabolic Flux Analysis: Tracing Glutamic Acid Pathways

Glutamic acid is a central node in cellular metabolism. By introducing ¹⁵N-labeled glutamic acid into cell culture, researchers can trace its incorporation into other amino acids (via transamination) and its role in pathways like the TCA cycle.

-

Causality: Cancer cells often exhibit altered glutamine and glutamate metabolism to fuel rapid proliferation. Tracing the flux of ¹⁵N from glutamic acid can reveal dependencies on specific metabolic pathways, identifying potential therapeutic targets.

-

Experimental Approach: Cells are cultured in a medium containing ¹⁵N-glutamic acid. At various time points, cell pellets are harvested, and the bulk ¹⁵N enrichment is measured via EA-IRMS. A higher ¹⁵N abundance over time indicates active uptake and incorporation of the tracer. For more detailed analysis, Compound-Specific Isotope Analysis (CSIA) can be used to measure ¹⁵N enrichment in specific downstream metabolites.

Quantitative Proteomics: Measuring Protein Dynamics

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a well-established method in quantitative proteomics.[10][11] While typically analyzed by LC-MS/MS, IRMS can provide highly accurate data on total protein turnover.

-

Causality: Understanding the rate at which proteins are synthesized and degraded is crucial for studying disease progression and the mechanism of action of drugs.

-

Experimental Approach: One population of cells is grown in a medium with natural abundance amino acids, while another is grown in a medium containing ¹⁵N-glutamic acid.[] The labeled glutamic acid is incorporated into all newly synthesized proteins.[12] After a certain period, the total protein is extracted from both cell populations, and the bulk ¹⁵N enrichment is measured by IRMS. The difference in ¹⁵N abundance provides a precise measure of new protein synthesis over that period.

Labeled Peptides in Drug Development

Peptide-based therapeutics are a growing class of drugs.[9][] Quantifying these drugs and their metabolites in biological matrices (e.g., blood, plasma) is a critical part of pharmacology and toxicology studies.

-

Causality: To accurately quantify a therapeutic peptide, a stable isotope-labeled version of that peptide is often used as an internal standard in mass spectrometry-based assays.[2] This corrects for sample loss during preparation and variations in instrument response.

-

Experimental Approach: Boc-Glu-OH-¹⁵N is used as a building block in the chemical synthesis of the therapeutic peptide.[7] The resulting ¹⁵N-labeled peptide is chemically identical to the drug but has a different mass, allowing it to be distinguished by a mass spectrometer. A known amount of this labeled peptide is spiked into a patient sample before analysis to ensure accurate quantification of the unlabeled drug.

Experimental Protocols & Workflows

The following protocols provide step-by-step methodologies for the key applications described. They are designed as self-validating systems, incorporating quality control steps to ensure data integrity.

Overall Analytical Workflow

The general workflow for a ¹⁵N tracer experiment using IRMS is depicted below.

Caption: General workflow from tracer introduction to data acquisition.

Protocol: Bulk ¹⁵N Analysis of Cell Pellets via EA-IRMS

This protocol is designed to measure the total ¹⁵N incorporation into a cell population after incubation with a ¹⁵N-labeled substrate.

Materials:

-

Cell culture medium with and without ¹⁵N-Glutamic Acid

-

Phosphate-buffered saline (PBS), ice-cold

-

Lyophilizer (freeze-dryer)

-

Microbalance

-

Tin capsules (for solid samples)

-

Elemental Analyzer coupled to an IRMS system (EA-IRMS)

-

Reference materials with known ¹⁵N values (e.g., USGS40, IAEA-N-1)

Procedure:

-

Cell Culture: Culture cells under desired experimental conditions in medium containing a known concentration of ¹⁵N-Glutamic Acid. A control culture with unlabeled glutamic acid must be run in parallel.

-

Harvesting: Aspirate the culture medium. Wash the cells twice with 5 mL of ice-cold PBS to remove any residual labeled medium.

-

Cell Lysis & Collection: Scrape cells into 1 mL of ice-cold PBS and transfer to a microcentrifuge tube. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Sample Preparation: Carefully remove the supernatant. Flash-freeze the cell pellet in liquid nitrogen.

-

Lyophilization: Lyophilize the cell pellets until completely dry (typically 24-48 hours). This step is critical as water can interfere with the combustion process.

-

Weighing: Accurately weigh approximately 0.5-1.0 mg of the dried, homogenized cell powder into a tin capsule. The optimal sample weight depends on the nitrogen content of the cells and instrument sensitivity.[14] The goal is to obtain a sufficient amount of nitrogen for precise analysis, often around 40-50 µg of N.[15]

-

IRMS Analysis: Place the tin capsules into the autosampler of the EA-IRMS.

-

Quality Control: Analyze internationally recognized reference materials and an internal lab standard every 8-10 samples.[16] This allows for normalization of the data and correction for instrument drift.

-

Data Processing: The instrument software will calculate the δ¹⁵N values, which can be converted to Atom % ¹⁵N for enrichment studies.

Protocol: Compound-Specific Isotope Analysis (CSIA) of Amino Acids via GC-C-IRMS

This advanced protocol measures the ¹⁵N enrichment specifically within the glutamic acid pool of a protein hydrolysate.

Caption: Key steps in preparing and analyzing specific amino acids.

Procedure:

-

Protein Hydrolysis: Extract total protein from your sample. Liberate the individual amino acids by performing an acid hydrolysis, for example, by incubating the sample in 6 M HCl at 150°C for 70 minutes.[17]

-

Purification: For complex samples, a purification step such as strong cation-exchange chromatography may be necessary to remove interfering compounds like salts and lipids.[17]

-

Derivatization: Amino acids are not volatile and cannot be analyzed directly by gas chromatography (GC). They must be chemically modified. A common method is esterification followed by trifluoroacetylation.[18][19] This step must be quantitative to avoid isotopic fractionation.

-

GC-C-IRMS Analysis: The derivatized amino acids are injected into a GC coupled to an IRMS via a combustion interface (GC-C-IRMS).

-